molecular formula C22H22N4O4S B2569652 N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide CAS No. 1171329-13-7

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide

Cat. No.: B2569652
CAS No.: 1171329-13-7
M. Wt: 438.5
InChI Key: WXIABESEKMWWGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzothiazole-acetamide hybrid featuring:

  • 6-Methoxybenzo[d]thiazol-2-yl core: Enhances aromatic stacking and electron-donating properties.
  • 2-(2-Methoxyphenoxy)acetamide moiety: Provides steric bulk and polarizability due to the methoxy group.

Its design aligns with bioactive scaffolds targeting enzyme inhibition (e.g., kinases, cyclooxygenases) or antimicrobial activity, as seen in structurally related compounds .

Properties

IUPAC Name

N-(6-methoxy-1,3-benzothiazol-2-yl)-2-(2-methoxyphenoxy)-N-(2-pyrazol-1-ylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4S/c1-28-16-8-9-17-20(14-16)31-22(24-17)26(13-12-25-11-5-10-23-25)21(27)15-30-19-7-4-3-6-18(19)29-2/h3-11,14H,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXIABESEKMWWGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)N(CCN3C=CC=N3)C(=O)COC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(1H-pyrazol-1-yl)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-2-(2-methoxyphenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N4O4S, with a molecular weight of approximately 392.48 g/mol. The compound features a complex arrangement of functional groups, including:

  • Pyrazole : A five-membered ring known for its diverse biological activities.
  • Benzothiazole : A heterocyclic compound that often exhibits antimicrobial and anticancer properties.
  • Methoxyphenoxy : Contributes to the lipophilicity and potential bioactivity of the molecule.

Antimicrobial Activity

Research indicates that compounds containing pyrazole and benzothiazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of pyrazole can act against various bacterial strains such as Escherichia coli and Staphylococcus aureus . The specific compound under consideration has shown promising results in inhibiting bacterial growth, potentially due to its unique structural features that enhance binding to microbial targets.

Anticancer Potential

The benzothiazole component is associated with anticancer activity. Compounds with similar structures have been reported to induce apoptosis in cancer cells and inhibit tumor growth. For example, certain benzothiazole derivatives have demonstrated effectiveness against various cancer cell lines by disrupting cellular processes essential for cancer proliferation .

Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Pyrazole derivatives have been noted for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6, which are crucial in inflammatory pathways . This activity could position the compound as a candidate for treating inflammatory diseases.

The mechanisms through which this compound exerts its biological effects are likely multifaceted. Key proposed mechanisms include:

  • Inhibition of Enzymatic Activity : Compounds with a pyrazole structure can inhibit enzymes involved in inflammation and microbial metabolism.
  • Receptor Modulation : Similar compounds have been shown to interact with various receptors, including those involved in pain and inflammation pathways.

Synthesis and Screening

A series of studies have synthesized various derivatives of pyrazole and evaluated their biological activities. For instance, a study synthesized several pyrazole derivatives and tested them against Mycobacterium tuberculosis, revealing notable inhibitory effects compared to standard treatments .

Compound NameActivityReference
This compoundAntimicrobial, anticancerCurrent Study
PyrazinamideAntimicrobial
Benzothiazole DerivativesAnticancer

In Vivo Studies

In vivo studies are crucial for understanding the therapeutic potential of this compound. Preliminary animal studies indicate that pyrazole derivatives can reduce tumor size and improve survival rates in cancer models . Furthermore, anti-inflammatory assays demonstrated significant reductions in edema in treated mice compared to controls.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Compound Name / ID Core Structure Substituents Key Functional Groups Reference
Target Compound Benzo[d]thiazole - 6-OCH₃
- N-(2-(pyrazol-1-yl)ethyl)
- 2-(2-methoxyphenoxy)acetamide
Methoxy, pyrazole, phenoxy
N-(6-Methoxybenzo[d]thiazol-2-yl)-2-(1H-tetrazol-1-yl)acetamide (8a–b) Benzo[d]thiazole - 6-OCH₃
- 2-(tetrazol-1-yl)acetamide
Tetrazole, methoxy
2-(Naphthalen-1-yloxy)-N-[4-(thiazol-2-ylsulfamoyl)phenyl]acetamide Acetamide - Naphthyloxy
- Thiazole sulfamoyl
Sulfonamide, naphthyl
N-(Benzothiazole-2-yl)-2-(2,2-diphenylacetamide)acetamide (37) Benzo[d]thiazole - 2,2-Diphenylacetamide Diphenyl, amide
N-((1H-Pyrazol-1-yl)methyl)thiazol-2-amine (7) Thiazole - Pyrazolylmethyl Pyrazole, amine

Research Findings and Implications

Substituent Effects on Bioactivity

  • Pyrazole vs. Tetrazole : Pyrazole in the target compound offers fewer hydrogen-bonding sites than tetrazole (8a–b), which may reduce off-target interactions .

Docking and Binding Studies

  • Compound 9c (): Demonstrated strong binding to enzyme active sites via triazole and benzodiazole groups, suggesting the target compound’s phenoxy group could mimic similar interactions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The compound can be synthesized via 1,3-dipolar cycloaddition or nucleophilic substitution reactions. For example, copper-catalyzed "click" chemistry in a tert-butanol/water (3:1) solvent system with Cu(OAc)₂ (10 mol%) at room temperature yields triazole-linked derivatives efficiently . Optimization involves monitoring reaction progress via TLC (hexane:ethyl acetate, 8:2) and refining parameters like solvent polarity, catalyst loading, and temperature. Recrystallization in ethanol improves purity. Design of Experiments (DoE) frameworks can statistically model variables (e.g., time, temperature) to maximize yield .

Q. Which spectroscopic and crystallographic techniques are critical for structural confirmation?

  • Methodological Answer :

  • IR spectroscopy identifies functional groups (e.g., C=O at ~1670 cm⁻¹, NH at ~3300 cm⁻¹) .
  • NMR spectroscopy (¹H/¹³C) confirms substituent connectivity. For example, aromatic protons appear at δ 7.0–8.4 ppm, while methoxy groups resonate at δ ~3.7 ppm .
  • X-ray crystallography resolves 3D geometry (e.g., triclinic P1 space group with H-bonded dimers) and validates torsion angles (e.g., N–C–C–C dihedral angles ≈ -100°) .

Q. How can researchers design initial bioactivity screens for antimicrobial or anticancer potential?

  • Methodological Answer : Use standardized assays:

  • Antimicrobial : Broth microdilution (MIC testing) against S. aureus (Gram-positive) and E. coli (Gram-negative), with fluconazole/ampicillin controls .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), comparing IC₅₀ values to reference drugs. Include cytotoxicity controls on non-cancerous cells (e.g., HEK293) .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :

  • Synthetic diversification : Introduce substituents (e.g., nitro, fluoro, methoxy) at the benzothiazole or pyrazole moieties to modulate electron density and steric effects .
  • Bioactivity correlation : Compare logP (lipophilicity) and IC₅₀ values to identify pharmacophores. For example, nitro groups enhance antimicrobial activity via electron withdrawal .

Q. How can computational methods predict binding interactions with biological targets?

  • Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger) using protein crystal structures (e.g., C. albicans CYP51 or human Src kinase). Analyze binding poses for hydrogen bonds (e.g., between acetamide C=O and active-site residues) and π-π stacking (aromatic rings with hydrophobic pockets) . MD simulations (AMBER/CHARMM) assess stability of ligand-receptor complexes over 100 ns trajectories .

Q. How to resolve contradictions in spectral or bioactivity data across studies?

  • Methodological Answer :

  • Reproducibility checks : Validate synthetic protocols (e.g., catalyst purity, anhydrous conditions) to minimize byproducts .
  • Data normalization : Use internal standards (e.g., TMS for NMR) and biological triplicates to reduce variability. For conflicting MIC values, confirm microbial strain authenticity and culture conditions .

Q. What advanced techniques enhance sensitivity in detecting low-abundance metabolites or degradation products?

  • Methodological Answer :

  • LC-HRMS : Liquid chromatography-high-resolution mass spectrometry with electrospray ionization (ESI+) identifies metabolites via exact mass (e.g., m/z 404.1359 [M+H]⁺) .
  • NMR hyphenation : LC-SPE-NMR isolates degradation products for structural elucidation, critical for stability studies under varying pH/temperature .

Q. How can researchers integrate DoE and machine learning for reaction optimization?

  • Methodological Answer : Apply response surface methodology (RSM) to model nonlinear relationships between variables (e.g., catalyst concentration vs. yield). Train neural networks (Python/TensorFlow) on historical data to predict optimal conditions. For example, a 3-factor Central Composite Design (CCD) reduces experimental runs by 40% while maintaining accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.